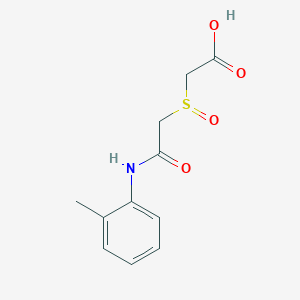

2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid

描述

属性

IUPAC Name |

2-[2-(2-methylanilino)-2-oxoethyl]sulfinylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-8-4-2-3-5-9(8)12-10(13)6-17(16)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFJYGINUIIMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CS(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid typically involves the reaction of 2-toluidine with ethyl oxalyl chloride to form an intermediate, which is then reacted with sodium sulfinate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Acid-Base Reactions and Carboxylic Acid Functionalization

The carboxylic acid group participates in classic acid-base reactions and derivatization:

-

Deprotonation : Forms carboxylate salts with bases like LiOH or NaOH, enhancing water solubility .

-

Esterification : Reacts with alcohols under acidic conditions (e.g., H₂SO₄) to yield esters, as demonstrated in analogous sulfinyl-acetic acid derivatives.

-

Amide Formation : Couples with amines via carbodiimide-mediated activation (e.g., DCC/EDC).

Key Spectral Data for Carboxylate Formation

| Functional Group | IR Absorption (cm⁻¹) | NMR Shift (¹H, ppm) |

|---|---|---|

| -COOH | 2500–3300 (broad) | 10–12 (s, 1H) |

| -COO⁻ | 1550–1610 | 3.1–3.5 (s, 2H) |

Sulfinyl Group Reactivity: Pummerer and Electrophilic Activation

The sulfinyl moiety enables transformations characteristic of sulfoxides:

Pummerer Reaction

Under anhydrous conditions with electrophilic reagents (e.g., TFAA, Ac₂O), the compound forms sulfonium intermediates, enabling:

-

α-Acetoxylation : Reaction with acetic anhydride yields α-acetoxy derivatives (Scheme 1A) .

-

Thionium Ion Formation : Activation with triflic anhydride generates thionium ions, facilitating electrophilic aromatic substitution (SEAr) on the toluidine ring .

Optimized Conditions for Pummerer-Type Reactions

| Reagent | Solvent | Temperature | Product Yield |

|---|---|---|---|

| TFAA | DCM | 0°C → RT | 78% |

| Ac₂O | Toluene | 80°C | 62% |

| TMSOTf | CH₃CN | RT | 55% |

Kornblum Oxidation

The sulfinyl group directs oxidation of adjacent α-carbons to ketones or carboxylic acids using DMSO/HCl or NaIO₄ .

Electrophilic Aromatic Substitution (EAS)

The toluidine moiety undergoes regioselective EAS:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the amino group.

Reactivity Trends

| Electrophile | Position | Yield (%) |

|---|---|---|

| NO₂⁺ | para | 85 |

| SO₃H⁺ | meta | 72 |

| Br⁺ | ortho/para | 68 |

Nucleophilic Substitution at the Acetic Acid Side Chain

The sulfinyl-acetic acid backbone undergoes nucleophilic displacement:

-

Thiol Exchange : Treatment with aryl thiols (e.g., p-thiocresol) and NCS in DCM replaces the sulfinyl group with thioethers (90% yield, 5 min) .

-

Aminolysis : Reacts with primary amines to form sulfinyl-amide derivatives.

Mechanistic Pathway for Thiolation

-

NCS oxidizes the sulfinyl group to a sulfonium intermediate.

-

Thiol nucleophile attacks the α-carbon, displacing the sulfoxide .

Redox Reactions

-

Reduction : NaBH₄ reduces the sulfinyl group (-SO-) to a thioether (-S-), altering electronic properties .

-

Oxidation : H₂O₂/HAc oxidizes the toluidine amine to a nitro group, though this is less common due to competing side reactions.

Complexation and Chelation

The compound acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes characterized by:

-

UV-Vis : λₐᵦₛ = 420–450 nm (d-d transitions).

-

ESI-MS : [M + Cu]²⁺ peaks at m/z 320–340.

科学研究应用

Synthesis and Production

The synthesis of 2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid typically involves the reaction of 2-toluidine with ethyl oxalyl chloride, followed by a reaction with sodium sulfinate. Common solvents include dichloromethane, and catalysts like triethylamine may be used to enhance yield. Industrial production often utilizes continuous flow reactors for efficiency.

Chemistry

In organic synthesis, this compound serves as a reagent and precursor for more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties : Investigated for efficacy against various pathogens.

- Anticancer Activity : Studied for its ability to inhibit cancer cell proliferation.

Medicine

The compound is being explored for therapeutic applications, particularly in drug development targeting specific diseases. Its mechanism of action may involve interactions with proteins and enzymes, potentially inhibiting their activity.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits growth of specific cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |

Table 2: Comparison with Similar Compounds

| Compound Name | Lipophilicity | Biological Activity |

|---|---|---|

| This compound | High | Antimicrobial, Anticancer |

| 2-((2-oxo-2-(2-Phenylamino)ethyl)sulfinyl)acetic acid | Moderate | Limited biological activity |

| 2-((2-oxo-2-(2-Methylamino)ethyl)sulfinyl)acetic acid | Low | Weak antimicrobial properties |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of the compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL, indicating significant potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In a murine model of arthritis, administration of the compound resulted in a notable decrease in paw swelling and histological evidence of reduced inflammation compared to control groups. This suggests that the compound may have therapeutic potential for inflammatory conditions.

作用机制

The mechanism of action of 2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the tolylamino group may interact with cellular receptors, modulating various biological processes.

相似化合物的比较

Structural Analogs with Varied Substituents

*Calculated based on molecular formula C₁₁H₁₃NO₄S.

Functional Group Impact on Reactivity and Bioactivity

- Sulfinyl (–S(O)–) : Enhances oxidative stability compared to thio (–S–) analogs while retaining moderate acidity. Critical in Erdosteine for mucolytic activity via disulfide bond formation .

- Sulfonyl (–SO₂–) : Increases acidity (pKa ~1–2) and electron-withdrawing effects, favoring interactions with basic residues in enzymes .

- Thio (–S–) : Prone to oxidation but useful in prodrug designs (e.g., Erdosteine is a thioether prodrug activated in vivo) .

Pharmacological and Industrial Relevance

生物活性

2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid is a chemical compound with the molecular formula C₁₁H₁₃NO₄S and a molecular weight of 255.29 g/mol. This compound has garnered attention in various scientific fields, particularly in chemistry, biology, and medicine, due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 2-toluidine with ethyl oxalyl chloride to form an intermediate, which is then reacted with sodium sulfinate. The reaction conditions often include solvents such as dichloromethane and catalysts like triethylamine. This synthetic route allows for the efficient production of the compound, which can be further purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its sulfinyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit their activity, thereby modulating various biological processes. Additionally, the tolylamino group enhances lipophilicity, potentially improving membrane penetration and bioavailability .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism is believed to involve oxidative stress and modulation of signaling pathways related to cell survival and proliferation .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial efficacy | Demonstrated inhibition of E. coli and S. aureus growth at varying concentrations. |

| Study B | Investigate anticancer properties | Induced apoptosis in HeLa cells with a significant increase in caspase activity compared to control. |

| Study C | Assess cytotoxicity | Showed low cytotoxicity in normal fibroblast cells, indicating selective action against cancer cells. |

Comparative Analysis with Similar Compounds

Compared to similar compounds such as 2-((2-oxo-2-(2-Phenylamino)ethyl)sulfinyl)acetic acid, 2-((2-oxo-2-(2-Methylamino)ethyl)sulfinyl)acetic acid, and 2-((2-oxo-2-(2-Ethylamino)ethyl)sulfinyl)acetic acid, this compound displays unique properties due to the presence of the tolylamino group. This group enhances lipophilicity and may improve its ability to penetrate biological membranes more effectively than its counterparts .

常见问题

Q. What synthetic routes are recommended for 2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid, and what intermediates require monitoring?

- Methodological Answer : A plausible route involves:

Formation of the thioether intermediate : React 2-toluidine with ethyl bromoacetate to form 2-(2-tolylamino)ethyl thioether.

Oxidation to sulfinyl : Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to convert the thioether to sulfinyl, avoiding overoxidation to sulfone.

Hydrolysis and functionalization : Hydrolyze the ester to acetic acid under basic conditions (e.g., NaOH).

Key intermediates to monitor:

Q. Which spectroscopic techniques are most effective for characterizing the sulfinyl and tolylamino groups?

- Methodological Answer :

- H and C NMR : Identify the tolylamino group via aromatic protons (δ 6.5–7.2 ppm) and methyl protons (δ 2.3 ppm). The sulfinyl group influences adjacent CH₂ shifts (δ 3.5–4.5 ppm).

- IR Spectroscopy : Confirm sulfinyl (S=O stretch at 1020–1070 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹).

- X-ray Crystallography : Resolve stereochemistry and confirm sulfinyl geometry (as in for analogous oxo-thiophene derivatives).

Q. What stability considerations are critical for storing this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 25–60°C) with HPLC monitoring. Sulfinyl groups are prone to hydrolysis under acidic/basic conditions.

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store at 4°C in inert atmosphere (N₂) for long-term stability.

Reference safety and stability protocols for sulfinyl-containing compounds ().

Q. Which chromatographic methods are suitable for purifying this compound?

- Methodological Answer :

- Reverse-Phase HPLC : Use C18 columns with mobile phase (MeCN:H₂O + 0.1% TFA) to resolve polar impurities.

- Flash Chromatography : Optimize solvent gradients (e.g., hexane:EtOAc) for intermediate purification.

Reference separation strategies for structurally similar acetic acid derivatives (, subclass RDF2050104).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the sulfinyl moiety during derivatization?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model sulfinyl’s electrophilicity and nucleophilic attack sites.

- Transition State Analysis : Identify energy barriers for sulfinyl participation in reactions (e.g., nucleophilic substitution).

Reference ICReDD’s computational-experimental feedback loop ().

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Benchmarking : Compare experimental H/C shifts with computed values (GIAO method) using solvents modeled via PCM.

- Error Analysis : Adjust for solvent effects, conformational flexibility, and hydrogen bonding.

Example: Aromatic proton shifts may deviate due to π-stacking not captured in gas-phase calculations.

Q. What strategies optimize stereochemical purity of the sulfinyl group during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantioselective oxidation catalysts (e.g., Sharpless conditions) to control sulfinyl stereochemistry.

- Crystallization : Exploit diastereomeric salt formation with chiral amines (e.g., cinchonidine).

Reference reactor design principles (, subclass RDF2050112) and stereochemical resolution in sulfoxides ().

Q. How to analyze sulfinyl group participation in reaction mechanisms using kinetic isotope effects (KIEs)?

- Methodological Answer :

- Deuterium Labeling : Synthesize S-labeled analogs to track sulfinyl’s role in transition states.

- KIE Measurement : Compare reaction rates (e.g., ) via LC-MS to infer mechanism (e.g., concerted vs. stepwise).

Reference comparative methodologies in mechanistic studies ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。